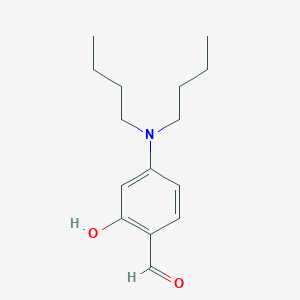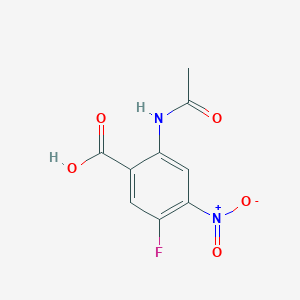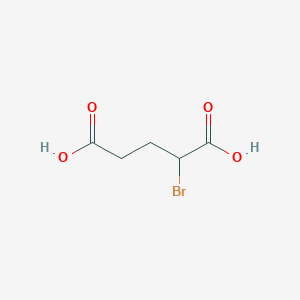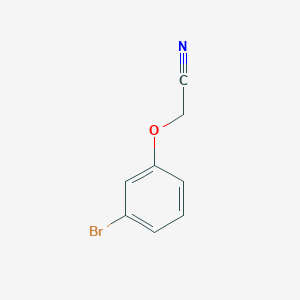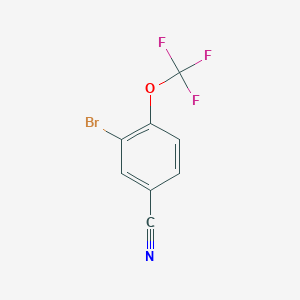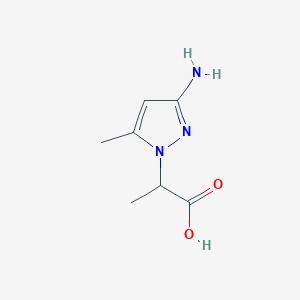
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (AMPPA) is an organic compound belonging to the class of pyrazolopyridines. It is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and chemical biology.
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have demonstrated significant potential in treating tropical diseases like leishmaniasis and malaria. A study has shown that certain hydrazine-coupled pyrazole derivatives exhibit potent antileishmanial activity against Leishmania aethiopica and antimalarial effects against Plasmodium berghei in mice . These findings suggest that pyrazole-based compounds could be developed into effective pharmacophores for new antileishmanial and antimalarial agents.
Molecular Docking Studies
The same study also conducted molecular docking simulations to justify the potent antipromastigote activity of a pyrazole derivative, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This indicates that pyrazole derivatives could be tailored for targeted drug design, enhancing their efficacy and specificity.
Pharmacological Effects
Pyrazole compounds are known for their diverse pharmacological effects. They have been used to synthesize derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antinociceptive, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents . This versatility makes them valuable in the development of a broad spectrum of therapeutic agents.
Agrochemical Applications
Pyrazole derivatives are not only limited to pharmaceuticals but also extend to agrochemicals. They serve as important raw materials and intermediates in the synthesis of compounds used in agriculture, such as pesticides and herbicides . Their structural diversity allows for the creation of specialized molecules that can target specific pests or plant diseases.
Organic Synthesis and Dyestuff
In the realm of organic chemistry, “2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” can be utilized as an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing larger, more complex structures. Additionally, its derivatives can be used in the production of dyestuffs, contributing to the textile and coloring industries .
Propriétés
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKNPGXPNQRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


